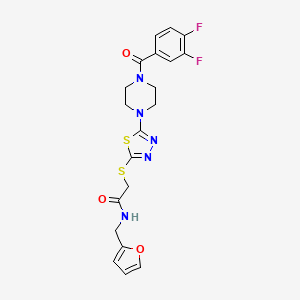

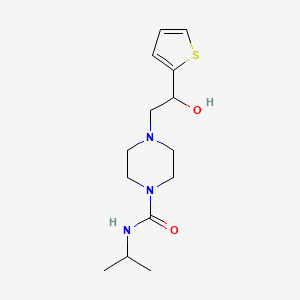

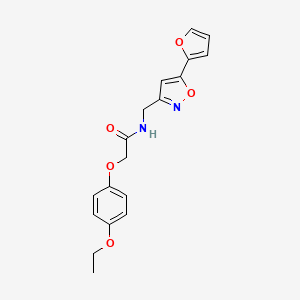

![molecular formula C15H15F3N4O B2492040 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034454-27-6](/img/structure/B2492040.png)

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyrazolyl-nicotinic compounds involves an efficient approach, starting from hydrolysis reactions of alkyl(aryl/heteroaryl)substituted pyrazolyl-pyridines under basic conditions, yielding significant yields. This method further extends to esterification reactions leading to stable hydrochloride salts, which are precursors to various heterocyclic scaffolds, including pyrazolo[1,5-a]pyridine derivatives (Bonacorso et al., 2014).

Molecular Structure Analysis

Detailed studies on compounds structurally related to the target molecule have shown various configurations and bonding arrangements, indicating the complexity and versatility of these molecules in forming stable and functionally diverse structures. For instance, zinc complexes involving nicotinamide ligands exhibit a distorted trigonal-bipyramidal geometry, demonstrating the structural adaptability of nicotinamide derivatives (Hökelek et al., 2010).

Chemical Reactions and Properties

Nicotinamide derivatives undergo various chemical reactions, including N-methylation and oxidation processes, which are essential for understanding their biochemical and pharmacological activities. The enzymatic transformation of nicotinamide into N-methyl-nicotinamide chloride highlights the chemical reactivity of such compounds (Holman & Wiegand, 1948).

科学的研究の応用

Nicotinamide Derivatives in Biochemical Processes

Nicotinamide derivatives, including compounds similar to N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide, play crucial roles in the biochemistry of living organisms. These roles include participating in redox reactions, serving as cofactors for enzymes, and involving in the metabolism and biosynthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular energy transfer (Ellinger, Fraenkel, & Abdel Kader, 1947).

Role in Metabolic Pathways

Compounds structurally related to nicotinamide are key in metabolic pathways, influencing the methylation processes essential for the metabolism of vitamins and other small molecules. The enzyme nicotinamide N-methyltransferase (NNMT), for instance, is involved in the N-methylation of nicotinamide and structurally related compounds, highlighting the importance of these molecules in health and disease states, including their potential roles in metabolic regulation and signaling pathways (Rini, Szumlanski, Guerciolini, & Weinshilboum, 1990).

Enzyme Inhibition and Activation

Nicotinamide derivatives are studied for their role in inhibiting or activating enzymes involved in metabolic and signaling pathways. This research is pivotal for understanding diseases at the molecular level and developing new therapeutic strategies. The discovery of bisubstrate inhibitors of NNMT, which includes compounds with structures similar to N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide, marks significant progress in exploring the therapeutic potential of modulating this enzyme's activity (Babault et al., 2018).

Biological Activity and Chemical Synthesis

The synthesis and biological activity of nicotinamide derivatives are subjects of ongoing research. These compounds have shown a range of biological activities, including the potential to affect cellular processes and pathways crucial for health and disease management. Their chemical synthesis also presents opportunities for developing new molecules with improved efficacy and specificity for various biological targets (Awano, Suzue, & Segawa, 1986).

特性

IUPAC Name |

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N4O/c16-15(17,18)13-5-4-10(7-19-13)14(23)20-8-11-9-21-22-6-2-1-3-12(11)22/h4-5,7,9H,1-3,6,8H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGLQUZDXGYNMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=N2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

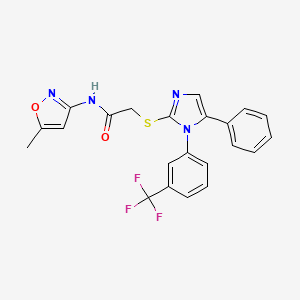

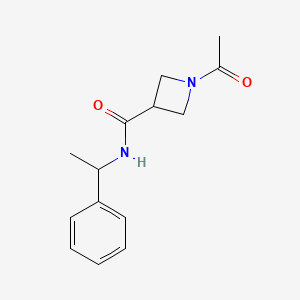

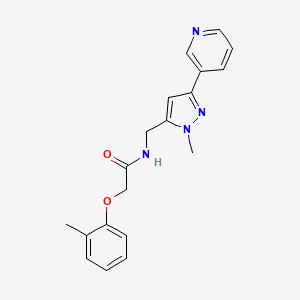

![3,6-dichloro-N-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2491957.png)

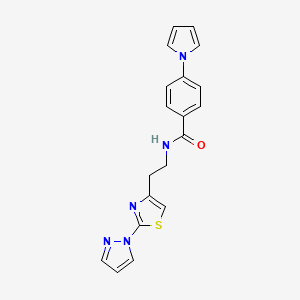

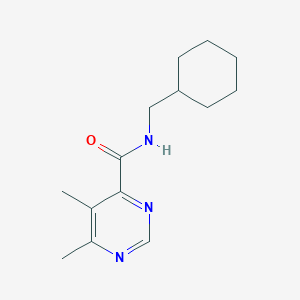

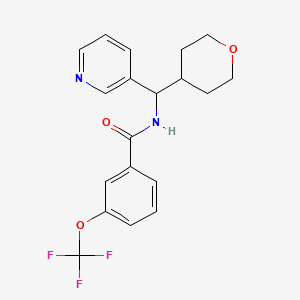

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2491967.png)

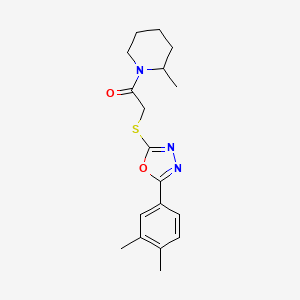

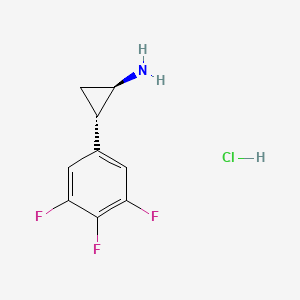

![4-[(Methylsulfanyl)methyl]cyclohexan-1-one](/img/structure/B2491973.png)